REACTION_CXSMILES
|
Br[CH2:2][C:3]([CH2:5]Br)=O.[NH2:7][C:8]([NH2:10])=[S:9].Cl.[CH3:12][OH:13]>O>[CH3:12][O:13][CH2:2][C:3]1[N:7]=[C:8]([NH2:10])[S:9][CH:5]=1
|
Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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BrCC(=O)CBr
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Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate
|
Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate
|
Type
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WASH
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Details
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the combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesiumsulfat dihydrate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica-gel (NH2-modified) with ethyl acetate/n-heptane as eluent
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Type
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CUSTOM
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Details
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yielding a white solid
|
Name
|
|
Type
|
|
Smiles
|
COCC=1N=C(SC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |